molecular formula C20H30O B12650920 2,6-Dicyclohexyl-3,5-xylenol CAS No. 93840-44-9

2,6-Dicyclohexyl-3,5-xylenol

Cat. No.: B12650920
CAS No.: 93840-44-9
M. Wt: 286.5 g/mol
InChI Key: PUIUZWGGLCLVAK-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Dicyclohexyl-3,5-xylenol typically involves the alkylation of 3,5-xylenol with cyclohexyl halides under basic conditions. The reaction is carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide, which facilitates the nucleophilic substitution reaction. The reaction is usually conducted in an inert solvent like tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO) at elevated temperatures to ensure complete conversion.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and advanced separation techniques such as distillation and crystallization can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2,6-Dicyclohexyl-3,5-xylenol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones or other oxygenated derivatives.

    Reduction: Reduction reactions can convert the phenolic group to a hydroxyl group.

    Substitution: Electrophilic aromatic substitution reactions can introduce additional functional groups onto the benzene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions, respectively.

Major Products Formed

    Oxidation: Quinones and other oxygenated derivatives.

    Reduction: Hydroxylated derivatives.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

2,6-Dicyclohexyl-3,5-xylenol has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of complex organic molecules and polymers.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2,6-Dicyclohexyl-3,5-xylenol involves its interaction with molecular targets such as enzymes and receptors. The phenolic group can form hydrogen bonds with active sites of enzymes, modulating their activity. Additionally, the compound’s hydrophobic cyclohexyl groups can interact with lipid membranes, affecting membrane fluidity and permeability.

Comparison with Similar Compounds

Similar Compounds

    2,6-Dimethylphenol (2,6-xylenol): A simpler analog with two methyl groups instead of cyclohexyl groups.

    2,4-Dimethylphenol: Another isomer with methyl groups at different positions.

    3,5-Dimethylphenol: An isomer with methyl groups at the meta positions.

Uniqueness

2,6-Dicyclohexyl-3,5-xylenol is unique due to the presence of bulky cyclohexyl groups, which impart distinct steric and electronic properties. These properties influence its reactivity and interactions with other molecules, making it valuable for specific applications in research and industry.

Properties

CAS No.

93840-44-9

Molecular Formula

C20H30O

Molecular Weight

286.5 g/mol

IUPAC Name

2,6-dicyclohexyl-3,5-dimethylphenol

InChI

InChI=1S/C20H30O/c1-14-13-15(2)19(17-11-7-4-8-12-17)20(21)18(14)16-9-5-3-6-10-16/h13,16-17,21H,3-12H2,1-2H3

InChI Key

PUIUZWGGLCLVAK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1C2CCCCC2)O)C3CCCCC3)C

Origin of Product

United States

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